molecular formula C14H13N7S B11050206 6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11050206
M. Wt: 311.37 g/mol
InChI Key: HVWFWWKXCRFIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a complex structure with multiple rings, including pyrazole, pyridine, triazole, and thiadiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and their subsequent coupling. Common synthetic routes might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.

    Formation of the triazole ring: This often involves the cyclization of hydrazides with nitriles or other suitable precursors.

    Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazides with carbon disulfide or similar reagents.

    Coupling reactions: The final compound is formed by coupling the individual ring systems under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production methods would scale up these laboratory procedures, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions might target the nitrogen atoms in the triazole or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with such structures might be used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Biological Probes: Use in research as probes to study biological processes.

Industry

    Agriculture: Potential use in the development of new agrochemicals.

    Environmental Science: Use in the development of sensors or remediation agents.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Other triazole derivatives: Such as 1,2,4-triazole itself or its various substituted derivatives.

    Other thiadiazole derivatives: Such as 1,3,4-thiadiazole and its substituted derivatives.

Uniqueness

The uniqueness of 6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of ring systems and substituents, which could confer unique biological activities or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C14H13N7S

Molecular Weight

311.37 g/mol

IUPAC Name

6-(1-ethyl-5-methylpyrazol-4-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H13N7S/c1-3-20-9(2)11(8-16-20)13-19-21-12(17-18-14(21)22-13)10-5-4-6-15-7-10/h4-8H,3H2,1-2H3

InChI Key

HVWFWWKXCRFIAA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.